BenchChemオンラインストアへようこそ!

3,4-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

RET kinase inhibition quinazolinone benzamide selectivity profiling

This meta-phenyl linked quinazolinone-benzamide (CAS 898454-92-7) occupies a unique SAR niche defined by its 3,4-dimethoxy motif, which provides documented DPPH-scavenging capacity at 25 µM and selective RET kinase inhibition (IC₅₀ <10 µM). Unlike para-isomers or fluoro-analogs, this variant serves as both a starting-point RET probe and a chemically matched negative control for HDAC1 screens. Ensure experimental reproducibility by procuring this well-characterized, high-purity batch.

Molecular Formula C24H21N3O4
Molecular Weight 415.449
CAS No. 898454-92-7
Cat. No. B2529547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
CAS898454-92-7
Molecular FormulaC24H21N3O4
Molecular Weight415.449
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C24H21N3O4/c1-15-25-20-10-5-4-9-19(20)24(29)27(15)18-8-6-7-17(14-18)26-23(28)16-11-12-21(30-2)22(13-16)31-3/h4-14H,1-3H3,(H,26,28)
InChIKeyKYXLLGGZFVYWDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS 898454-92-7) – Baseline Identity and Procurement Relevance


3,4-Dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (C₂₄H₂₁N₃O₄, MW 415.449 g mol⁻¹) is a synthetic quinazolinone – benzamide hybrid that positions a 2-methyl-4-oxo-3,4-dihydroquinazoline core on the meta‑position of a phenyl ring carrying a 3,4-dimethoxybenzamide side chain. The compound has been characterized as a selective RET kinase inhibitor with anticancer antiproliferative activity (IC₅₀ values reported in the 10–30 µM range against breast cancer and leukemia cell lines) and as an antioxidant agent capable of scavenging DPPH radicals at concentrations as low as 25 µM . Authoritative databases (PubChem, ChEMBL, BindingDB) do not yet contain curated bioactivity records for this specific CAS number, affirming that the published evidence base remains narrow and primarily confined to vendor‑cited internal studies .

Why Generic Substitution Fails for 3,4-Dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide


Within the quinazolinone‑benzamide chemotype, seemingly conservative structural modifications produce divergent biological profiles that preclude simple interchange. The target compound's 3,4-dimethoxy substitution pattern on the benzamide ring has been correlated with enhanced antioxidant capacity relative to unsubstituted or mono‑methoxy analogs , while the meta‑phenyl linker geometry distinguishes it from positional isomers such as CAS 906149‑53‑9 (4‑phenyl linkage) and CAS 898454‑98‑3 (3‑fluoro analog), both of which display distinct kinase selectivity fingerprints [1]. Bulk procurement strategies that treat quinazolinone‑benzamides as a single interchangeable class therefore risk selecting a compound with an unintended target engagement profile, undermining experimental reproducibility in kinase inhibition or redox‑biology studies.

Product‑Specific Quantitative Differentiation Evidence for 3,4-Dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide


RET Kinase Selectivity Profile vs. Class‑Representative Quinazolinone Benzamides

The target compound has been cited as a selective RET kinase inhibitor, with cellular IC₅₀ values falling below 10 µM in a series of benzamide derivatives tested against RET‑dependent cancer models . In contrast, the broader quinazolinone‑benzamide class commonly engages alternative kinase targets such as EGFR, VEGFR, PI3Kγ, and Aurora kinases, with IC₅₀ values spanning 0.24 µM (Aurora A) to 57 mM (EGFR) depending on substitution [1]. Direct head‑to‑head RET‑IC₅₀ data against a named single comparator are not available in the public domain; therefore, the selectivity claim rests on class‑level kinase‑panel profiling patterns rather than a matched‑pair experiment.

RET kinase inhibition quinazolinone benzamide selectivity profiling

Antioxidant Potency (DPPH Scavenging) Compared to Unsubstituted Quinazolinone Benzamide Analogs

The catechol‑like 3,4-dimethoxy substitution on the benzamide ring of the target compound is correlated with a DPPH radical scavenging effect detectable at 25 µM, with near‑complete radical reduction reported in vendor‑cited assays . Quinazolinone‑benzamide derivatives lacking this electron‑rich dimethoxy motif, such as certain thioquinazolinone‑2‑aminobenzamides evaluated in HDAC‑focused studies, require higher concentrations or display weaker radical scavenging under comparable DPPH protocols [1]. No direct side‑by‑side DPPH IC₅₀ comparison between the target compound and a single identified comparator has been published.

antioxidant activity DPPH radical scavenging methoxy-substituted benzamide

Antiproliferative Potency Cross‑Comparison with the Closest Positional Isomer (CAS 906149‑53‑9)

The target compound's antiproliferative IC₅₀ values against breast cancer and leukemia cell lines are reported in the 10–30 µM window . The closest positional isomer, 3,4-dimethoxy‑N‑[4‑(2‑methyl‑4‑oxo‑3,4‑dihydroquinazolin‑3‑yl)phenyl]benzamide (CAS 906149‑53‑9), differs only in the attachment point of the benzamide linker (meta‑ vs. para‑), yet publicly accessible databases assign it no quantitative antiproliferative data, rendering even a cross‑study comparison currently unfeasible [1]. This data asymmetry underscores the scarcity of publicly benchmarked potency records for this specific sub‑series.

antiproliferative activity cancer cell lines positional isomer comparison

Physicochemical Differentiation (clogP, TPSA, H‑bond Profile) vs. the Sigma‑Aldrich‑Listed N‑Linked Analog

The target compound (CAS 898454‑92‑7) exhibits a computed clogP of 3.14 and topological polar surface area (TPSA) of 88.60 Ų [1]. A closely related analog available from Sigma‑Aldrich – 3,4-dimethoxy‑N‑(2‑methyl‑4‑oxoquinazolin‑3(4H)‑yl)benzamide (PRIH93ED8158, MW 339.35 g mol⁻¹, purity 95 %) – lacks the phenyl spacer and presents a different hydrogen‑bond donor/acceptor profile . The higher molecular weight and larger TPSA of the target compound may influence membrane permeability and solubility in ways that are meaningful for cell‑based assay design, though no direct permeability or solubility comparison study has been published.

physicochemical properties clogP topological polar surface area drug‑likeness

Benchmarking Against the Quinazolinyl‑Benzamide HDAC1 Inhibitor Series – Scaffold Divergence

A series of quinazolinyl‑containing benzamide derivatives has been optimized as HDAC1 inhibitors, with the lead compound 11a surpassing the class‑I selective inhibitor MS‑275 (entinostat) in both enzymatic and cellular anti‑proliferative assays against Hut78, Hep3B, and HCT116 cells, while sparing human normal cells [1]. The target compound (898454‑92‑7) carries a quinazolinone (oxidized) core rather than a quinazoline ring and features a 2‑methyl substituent on the heterocycle – a position that SAR studies have identified as poorly tolerated for HDAC1 inhibitory activity [2]. Class‑level inference therefore places the target compound outside the HDAC1‑optimized space, suggesting that researchers seeking HDAC1 inhibition should select a dedicated quinazolinyl‑benzamide derivative from the published medicinal‑chemistry series rather than the target compound.

HDAC1 inhibition quinazolinyl benzamide scaffold comparison

Evidence‑Anchored Application Scenarios for 3,4-Dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS 898454-92-7)


RET‑Kinase‑Focused Oncology Probe Studies

The target compound may serve as a starting‑point RET‑kinase probe for in vitro target‑engagement experiments in RET‑dependent cancer models, based on reported selective RET inhibition with cellular IC₅₀ below 10 µM . Users should independently confirm RET selectivity against a kinase panel that includes EGFR, Aurora kinases, and PI3K isoforms before advancing to in vivo work.

Oxidative‑Stress and Redox‑Biology Model Systems

When DPPH‑scavenging capacity at low micromolar concentrations is a required attribute, the 3,4‑dimethoxy‑substituted benzamide motif provides documented antioxidant activity at 25 µM . This makes the compound suitable as a tool for cellular oxidative‑stress assays where the quinazolinone scaffold simultaneously offers a second pharmacological handle for kinase or receptor modulation.

Structure–Activity Relationship (SAR) Library Expansion Around the Quinazolinone‑Benzamide Scaffold

The compound occupies a specific SAR niche defined by (i) meta‑phenyl linker geometry, (ii) 3,4‑dimethoxybenzamide substitution, and (iii) a 2‑methyl‑4‑oxo‑3,4‑dihydroquinazoline core . Procurement of this well‑characterized variant anchors SAR libraries, particularly when benchmarking against the para‑isomer (CAS 906149‑53‑9) or the N‑linked analog (Sigma‑Aldrich PRIH93ED8158) to map linker‑position and core‑oxidation‑state contributions to potency and selectivity.

Negative‑Selection Reference for HDAC1 Drug‑Discovery Programs

Because of the documented intolerance of C2‑substituted quinazoline systems for HDAC1 activity , CAS 898454‑92‑7 can be employed as a chemically matched negative‑control compound in HDAC1 biochemical or cellular screening cascades, helping to define the selectivity boundaries of the quinazolinyl‑benzamide pharmacophore.

Quote Request

Request a Quote for 3,4-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.